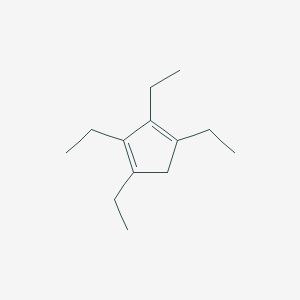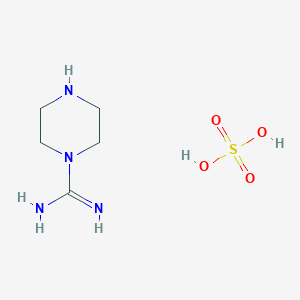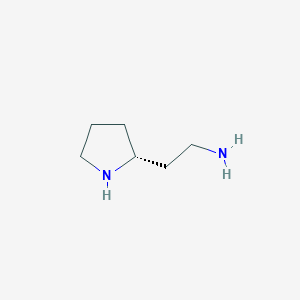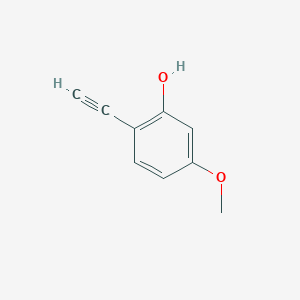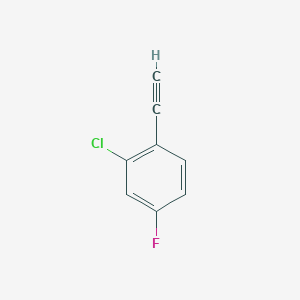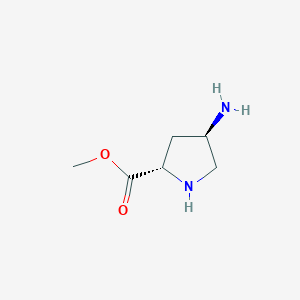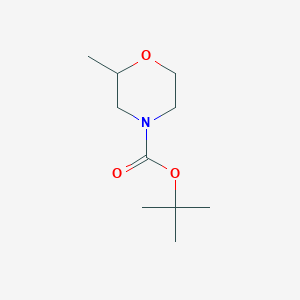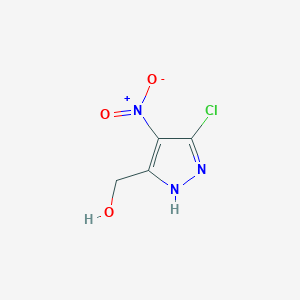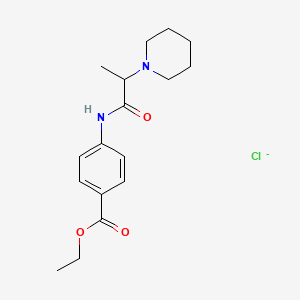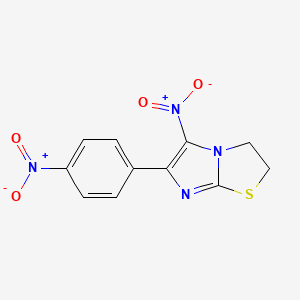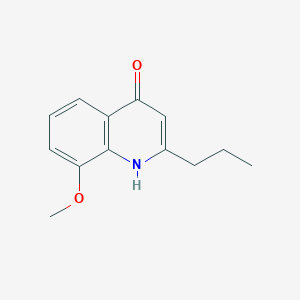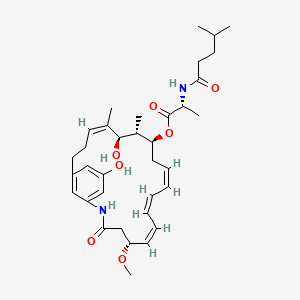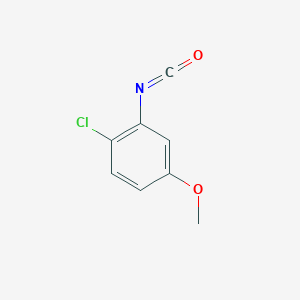
1-Chloro-2-isocyanato-4-methoxybenzene
Übersicht
Beschreibung
1-Chloro-2-isocyanato-4-methoxybenzene, also known as 2-Chloro-5-methoxyphenylisocyanate, is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 . It is used in various chemical reactions and has several synonyms .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an isocyanato group, and a methoxy group . The exact arrangement of these substituents on the benzene ring can be determined by NMR spectroscopy or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
1-Chloro-2-isocyanato-4-methoxybenzene, a methoxybenzene derivative, finds applications in electrochemical studies. For instance, Gitkis and Becker (2006) explored its use in the selective electrochemical thiocyanation of methoxybenzene. This process exhibits high regio- and isomeric-selectivity, making it valuable for specific synthesis applications in electrochemistry (Gitkis & Becker, 2006).
Environmental Impact Studies
Research on methoxybenzene compounds, which includes this compound, also extends to environmental impact studies. Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean, revealing insights into the mixed biogenic and anthropogenic origins of these compounds (Führer & Ballschmiter, 1998).
Kinetic Studies and Reaction Dynamics
The kinetics and reaction dynamics of compounds related to this compound are a significant area of study. Wang et al. (2010) examined the synthesis and kinetics of dichloro-methoxybenzenes, providing crucial insights into the reaction dynamics of similar compounds (Wang, Liu, Zhu, & Jing, 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of methoxybenzene, like this compound, are central to chemical research. Wu et al. (2011) explored the structural properties of a compound with a methoxybenzene component, contributing to the understanding of its chemical characteristics (Wu, Zheng, Cao, & Xiao, 2011).
Biological Applications
Although outside the specific focus on this compound, studies on similar methoxybenzene compounds also delve into biological applications. Duan et al. (2014) synthesized a methoxybenzene derivative for biological evaluation, indicating the potential for such compounds in biological contexts (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang).
Wirkmechanismus
Target of Action
The primary target of 1-Chloro-2-isocyanato-4-methoxybenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a two-step mechanism involving electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the ring . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests it may undergo metabolic transformations such as oxidation .
Result of Action
The molecular effect of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original molecule, potentially influencing its biological activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the strength of the electrophile .
Eigenschaften
IUPAC Name |
1-chloro-2-isocyanato-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNKGVBOQBDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



